molecular formula C5H6N2O2S B13503071 2-(1H-pyrazol-4-ylsulfanyl)acetic acid

2-(1H-pyrazol-4-ylsulfanyl)acetic acid

Cat. No.: B13503071
M. Wt: 158.18 g/mol
InChI Key: QQFHBHFIFVITLO-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-ylsulfanyl)acetic acid is an organic compound characterized by the presence of a pyrazole ring attached to a sulfanyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-ylsulfanyl)acetic acid typically involves the reaction of pyrazole derivatives with thiol-containing compounds under controlled conditions. One common method includes the use of pyrazole-4-thiol and chloroacetic acid in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-ylsulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-(1H-pyrazol-4-ylsulfanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity .

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-4-ylsulfanyl)acetic acid is unique due to the presence of both the pyrazole ring and the sulfanyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2-(1H-pyrazol-4-ylsulfanyl)acetic acid

InChI

InChI=1S/C5H6N2O2S/c8-5(9)3-10-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)(H,8,9)

InChI Key

QQFHBHFIFVITLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)SCC(=O)O

Origin of Product

United States

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